molecular formula C12H9ClN4O2 B420454 1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE

1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE

Cat. No.: B420454
M. Wt: 276.68g/mol
InChI Key: FCOPLZDHYPVTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE is a chemical compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both chlorophenyl and nitrophenyl groups in its structure suggests potential reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE typically involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with sodium azide to form the triazene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The triazene moiety can be cleaved under acidic conditions to yield the corresponding amine and diazonium salt.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Hydrochloric acid (HCl), sodium nitrite (NaNO2)

    Substitution: Ammonia (NH3), thiourea

Major Products Formed

    Oxidation: 1-(4-Aminophenyl)-3-(3-nitrophenyl)triaz-1-ene

    Reduction: 4-Chloroaniline, 3-nitrobenzene diazonium chloride

    Substitution: 1-(4-Aminophenyl)-3-(3-nitrophenyl)triaz-1-ene derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

Triazene derivatives have been studied for their potential anticancer properties. The compound’s ability to form reactive intermediates that can interact with DNA makes it a candidate for further investigation in cancer research.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE would depend on its specific application. In medicinal chemistry, its triazene moiety can undergo metabolic activation to form reactive intermediates that can interact with biological targets, such as DNA or proteins. These interactions can lead to the inhibition of cellular processes, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(3-nitrophenyl)triaz-2-ene
  • 1-(4-Methylphenyl)-3-(3-nitrophenyl)triaz-1-ene
  • 1-(4-Chlorophenyl)-3-(4-nitrophenyl)triaz-1-ene

Uniqueness

1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1-TRIAZENE is unique due to the specific positioning of the chloro and nitro groups on the phenyl rings. This arrangement can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities or material properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9ClN4O2

Molecular Weight

276.68g/mol

IUPAC Name

N-[(4-chlorophenyl)diazenyl]-3-nitroaniline

InChI

InChI=1S/C12H9ClN4O2/c13-9-4-6-10(7-5-9)14-16-15-11-2-1-3-12(8-11)17(18)19/h1-8H,(H,14,15)

InChI Key

FCOPLZDHYPVTJU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN=NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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